Ethyl thiophene-2-glyoxylate

Description

The exact mass of the compound Ethyl thiophene-2-glyoxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl thiophene-2-glyoxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl thiophene-2-glyoxylate including the price, delivery time, and more detailed information at info@benchchem.com.

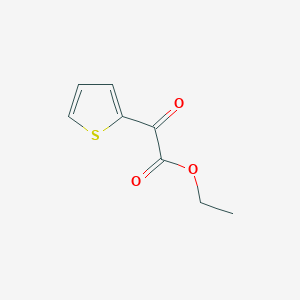

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-2-thiophen-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOVLEQTRNXASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193732 | |

| Record name | Ethyl alpha-oxothiophen-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4075-58-5 | |

| Record name | Ethyl 2-thienylglyoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4075-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-thiopheneglyoxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl alpha-oxothiophen-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl α-oxothiophen-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-THIOPHENEGLYOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGM45CHM2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl Thiophene-2-glyoxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl thiophene-2-glyoxylate is a pivotal intermediate in medicinal chemistry and a versatile building block in organic synthesis. A thorough understanding of its physical properties is fundamental for its effective application in research and development, particularly in drug discovery and materials science. This technical guide provides a comprehensive overview of the critical physicochemical characteristics of ethyl thiophene-2-glyoxylate, supported by spectral data, safety protocols, and experimental methodologies. The content herein is curated to empower researchers with the necessary knowledge for the confident handling, application, and manipulation of this compound.

Introduction: The Significance of Ethyl Thiophene-2-glyoxylate

Ethyl thiophene-2-glyoxylate (CAS No. 4075-58-5) is a bifunctional organic molecule incorporating a thiophene ring, a ketone, and an ethyl ester group. This unique structural arrangement imparts a rich chemical reactivity, making it a valuable precursor in the synthesis of a wide array of more complex molecules. Its primary applications are in drug discovery, where the thiophene moiety is a common scaffold in various therapeutic agents, and as a key component in the development of novel organic materials. A precise knowledge of its physical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, ensuring safety, and achieving desired synthetic outcomes.

Physicochemical Properties

A clear understanding of the fundamental physical constants of ethyl thiophene-2-glyoxylate is the starting point for its practical application. These properties dictate its behavior in various solvents and at different temperatures, informing decisions on reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 4075-58-5 | [1] |

| Molecular Formula | C₈H₈O₃S | [1] |

| Molecular Weight | 184.21 g/mol | [1] |

| Appearance | Clear colorless to yellow to brown liquid | [2] |

| Form | Liquid | [2] |

| Density | 1.25 g/mL | [3] |

| Boiling Point | 102-110 °C at 0.8 mmHg | [3] |

| Refractive Index (n²⁰/D) | 1.5475 - 1.5525 @ 20°C | [2] |

| Flash Point | >110 °C (>230 °F) | [3] |

Solubility Profile

The solubility of a reagent is a critical parameter for its use in synthesis. While precise quantitative solubility data for ethyl thiophene-2-glyoxylate in a wide range of organic solvents is not extensively documented in publicly available literature, its general solubility characteristics can be inferred from its structure and available information. It is described as being difficult to mix with water, indicating poor aqueous solubility.[3] Conversely, it is soluble in many common organic solvents, a property attributable to its organic ester and aromatic thiophene components.

Qualitative Solubility:

-

Water: Poorly soluble.

-

Organic Solvents (e.g., ethanol, methanol, acetone, toluene, chloroform, ethyl acetate): Generally soluble.

For researchers requiring precise solubility data for specific applications, such as crystallization or formulation, it is recommended to determine this experimentally. A suggested protocol for determining solubility is provided in the experimental section of this guide.

Spectral Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity verification of ethyl thiophene-2-glyoxylate. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): In a CDCl₃ solvent, the proton NMR spectrum is expected to show the following characteristic signals:

-

Thiophene Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the thiophene ring. The coupling patterns (doublets of doublets) and chemical shifts are indicative of their positions on the ring.

-

Ethyl Group Protons:

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, typically found around δ 4.4 ppm.

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, typically found around δ 1.4 ppm.

-

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum in CDCl₃ will show distinct signals for each unique carbon atom:

-

Carbonyl Carbons: Two downfield signals corresponding to the ketone and ester carbonyl carbons.

-

Thiophene Carbons: Signals in the aromatic region corresponding to the four carbons of the thiophene ring.

-

Ethyl Group Carbons: Two upfield signals corresponding to the methylene and methyl carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of ethyl thiophene-2-glyoxylate is expected to exhibit strong absorption bands characteristic of its functional groups:

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C=O Stretch (Ketone): A strong absorption band around 1660-1680 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1000-1300 cm⁻¹.

-

C-H Stretch (Aromatic/Thiophene): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic/Ethyl): Absorption bands below 3000 cm⁻¹.

-

C=C Stretch (Thiophene Ring): Absorption bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For ethyl thiophene-2-glyoxylate, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (184.21). Common fragmentation patterns for esters and ketones would be anticipated. The presence of sulfur would also result in a characteristic M+2 isotope peak with an abundance of approximately 4.4% relative to the molecular ion peak.[4]

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent.

Hazard Identification

Ethyl thiophene-2-glyoxylate is classified with the following hazards:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

-

Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.

Storage Recommendations

-

Container: Keep the container tightly closed to prevent contamination and evaporation.

-

Conditions: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Disposal

Dispose of ethyl thiophene-2-glyoxylate and its containers in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the determination of key physical properties of ethyl thiophene-2-glyoxylate.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a liquid and is a useful indicator of purity. An Abbe refractometer is commonly used for this measurement.

Methodology:

-

Calibration: Ensure the Abbe refractometer is properly calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of ethyl thiophene-2-glyoxylate onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the desired temperature (typically 20°C), which is often controlled by a circulating water bath.

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Record: Read the refractive index value from the instrument's scale.

-

Cleaning: Thoroughly clean the prism with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after the measurement.

Determination of Boiling Point at Reduced Pressure

Given that ethyl thiophene-2-glyoxylate may decompose at its atmospheric boiling point, determining its boiling point under reduced pressure is a common and necessary practice.

Methodology:

-

Apparatus Setup: Assemble a micro-distillation apparatus or a setup for boiling point determination under vacuum. This typically includes a small flask, a condenser, a vacuum adapter, a manometer to measure pressure, and a heat source (e.g., an oil bath).

-

Sample Addition: Place a small volume of ethyl thiophene-2-glyoxylate and a boiling chip or a magnetic stir bar into the distillation flask.

-

Evacuation: Gradually apply vacuum to the system to the desired pressure. Ensure all joints are properly sealed.

-

Heating: Gently and uniformly heat the sample.

-

Observation: Observe for the formation of a steady stream of bubbles and the condensation of vapor on the thermometer bulb.

-

Equilibrium: The boiling point is the temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading while the liquid is boiling and condensing.

-

Recording: Record the stable temperature reading and the corresponding pressure from the manometer.

Conclusion

This technical guide has synthesized the essential physical properties of ethyl thiophene-2-glyoxylate, providing a robust foundation for its use in scientific research and development. From its fundamental physicochemical constants and spectral signatures to critical safety information and practical experimental protocols, this document serves as a comprehensive resource. By leveraging the information presented herein, researchers can handle and utilize ethyl thiophene-2-glyoxylate with a higher degree of precision, safety, and success in their synthetic endeavors.

References

- Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)

-

Ethyl thiophene-2-glyoxylate, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]

-

mass spectra - fragmentation patterns - Chemguide. [Link]

-

Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes - The Royal Society of Chemistry. [Link]

-

Ethyl thiophene-2-glyoxylate (C8H8O3S) - PubChemLite. [Link]

-

ethyl 2-oxo-2-(thiophen-2-yl)acetate - AOBChem. [Link]

-

Thiophene-2-carboxylic acid ethyl ester - the NIST WebBook. [Link]

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (URL not available)

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

- Synthesis, Characterization of thiophene derivatives and its biological applic

-

GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) - ResearchGate. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives - MDPI. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]

-

Solvent Miscibility Table. [Link]

-

2-Ethylthiophene | C6H8S | CID 13388 - PubChem. [Link]

Sources

An In-Depth Technical Guide to Ethyl Thiophene-2-Glyoxylate (CAS 4075-58-5): A Keystone Building Block in Modern Drug Discovery

Abstract

Ethyl thiophene-2-glyoxylate (CAS 4075-58-5) has emerged as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive α-ketoester functionality appended to a thiophene heterocycle, renders it a highly versatile building block. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, robust synthetic and purification protocols, characteristic reactivity, and its strategic applications in the synthesis of complex pharmaceutical agents. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Core Profile: Physicochemical and Spectroscopic Properties

Ethyl thiophene-2-glyoxylate is a compound whose identity and purity are confirmed through a combination of physical data and spectroscopic analysis. It is typically supplied as a liquid ranging from colorless to dark yellow, or as a solid, depending on purity and ambient temperature.[1][2]

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Reference |

| CAS Number | 4075-58-5 | [1][2] |

| Molecular Formula | C₈H₈O₃S | [1][2][3][4] |

| Molecular Weight | 184.21 g/mol | [3][4][5] |

| IUPAC Name | ethyl 2-oxo-2-(thiophen-2-yl)acetate | [2] |

| Synonyms | Ethyl oxo(2-thienyl)acetate, Thiophene-2-glyoxylic acid ethyl ester | [4] |

| Appearance | Clear colorless to yellow/brown liquid or solid | [1][2] |

| Purity | Typically ≥96.0% (by GC) | [2] |

| Storage | Refrigerator, away from oxidizing agents | [6] |

| InChI Key | GHOVLEQTRNXASK-UHFFFAOYSA-N | [2][3][5] |

Spectroscopic Signature

Characterization is crucial for verifying the integrity of the starting material. Below are the expected spectroscopic features for Ethyl thiophene-2-glyoxylate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the ethyl group protons—a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂). The three protons on the thiophene ring will appear as distinct multiplets in the aromatic region, typically between 7.2 and 8.0 ppm, with coupling constants indicative of their relative positions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the ethyl carbons (~14 ppm for CH₃, ~62 ppm for CH₂), the thiophene ring carbons (typically 128-145 ppm), and two distinct carbonyl carbons for the ketone and ester functionalities, expected to appear significantly downfield (>160 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong carbonyl (C=O) stretching vibrations. Two distinct peaks are expected: one for the α-keto group (~1720-1740 cm⁻¹) and another for the ester carbonyl (~1660-1680 cm⁻¹). Vibrations corresponding to the C-S and C=C bonds of the thiophene ring will also be present.[7]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 184, corresponding to the molecular weight of the compound.[8] Fragmentation patterns will likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester functionality.

Synthesis and Purification Protocol

While various synthetic routes exist for thiophene derivatives, a reliable and scalable method for Ethyl thiophene-2-glyoxylate can be conceptualized via a two-step process starting from the readily available 2-acetylthiophene. This approach offers high yields and a straightforward purification pathway.

Conceptual Synthetic Workflow

The synthesis involves the oxidation of 2-acetylthiophene to its corresponding glyoxylic acid, followed by a classic Fischer esterification.

Caption: Proposed two-step synthesis of Ethyl thiophene-2-glyoxylate.

Detailed Experimental Protocol

Step 1: Oxidation of 2-Acetylthiophene to 2-Thiopheneglyoxylic Acid [9]

-

Rationale: This step utilizes a strong oxidizing agent to convert the methyl ketone into a carboxylic acid. Using nitrosyl sulfuric acid in a sulfuric acid medium is an effective method described in patent literature.[9]

-

Charge a reaction vessel with 2-acetylthiophene and a sulfuric acid solution (e.g., 65%).

-

Cool the mixture to 0-5°C in an ice bath with vigorous stirring.

-

Slowly add a pre-prepared solution of nitrosyl sulfuric acid, ensuring the internal temperature does not exceed 10°C. The controlled addition is critical to manage the exothermic reaction and prevent side-product formation.

-

After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours to ensure completion.

-

Carefully pour the reaction mixture into a beaker of ice water. This quenches the reaction and precipitates the product.

-

Filter the resulting solid, wash with cold water to remove residual acid, and proceed to the next step. The crude solid can be purified by dissolving in an aqueous base, washing with an organic solvent like ethyl acetate to remove neutral impurities, and then re-acidifying to precipitate the purified acid.[9]

Step 2: Fischer Esterification to Ethyl Thiophene-2-glyoxylate

-

Rationale: This is a classic acid-catalyzed equilibrium reaction. Using a large excess of ethanol drives the reaction towards the ester product, ensuring a high conversion rate.

-

Combine the crude 2-thiopheneglyoxylic acid with a significant excess of absolute ethanol (e.g., 10-20 equivalents).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude Ethyl thiophene-2-glyoxylate.

Purification and Quality Control

-

Method: The crude product is best purified by vacuum distillation or column chromatography on silica gel, using a hexane/ethyl acetate gradient.

-

Validation: The purity of the final product should be assessed by Gas Chromatography (GC), aiming for ≥96% purity.[2] The structure must be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained data with reference spectra.

Chemical Reactivity and Synthetic Utility

The synthetic power of Ethyl thiophene-2-glyoxylate lies in the distinct reactivity of its three main components: the ketone, the ester, and the thiophene ring. This allows for a variety of selective transformations.[5]

Caption: Key reaction pathways involving Ethyl thiophene-2-glyoxylate.

-

Chemoselective Transformations: The ketone is generally more electrophilic than the ester. This allows for selective nucleophilic attack at the keto-carbonyl. For example, Grignard reagents or organolithiums can be added to form tertiary alcohols without significantly affecting the ester group under controlled conditions.[5]

-

Stereocontrolled Reactions: The ketone can be reduced to a secondary alcohol. The use of chiral reducing agents (e.g., CBS catalysts) enables the synthesis of enantiomerically enriched alcohols, which are valuable chiral building blocks in drug synthesis.[5]

-

Heterocycle Elaboration: The α-ketoester moiety is a classic precursor for building more complex heterocyclic systems. Condensation reactions with dinucleophiles, such as hydrazines or amidines, can lead to the formation of pyrazoles, imidazoles, and other important pharmacophores.

-

Friedel-Crafts Reactions: The electron-rich thiophene ring can undergo electrophilic substitution, such as Friedel-Crafts alkylation, allowing for functionalization at the C5 position.[5]

Applications in Drug Discovery and Medicinal Chemistry

The thiophene nucleus is a "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs like Olanzapine, Clopidogrel, and Tiotropium.[10][11] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a desirable component in drug design. Ethyl thiophene-2-glyoxylate serves as a strategic entry point for creating libraries of novel thiophene-containing compounds.

Caption: Workflow from building block to drug candidate identification.

This molecule is a key intermediate used in chemoinformatics-based drug design.[2][6] By modifying its structure through the reactions described above, medicinal chemists can systematically explore the structure-activity relationship (SAR) of new compound series. Derivatives have shown potential as antimicrobial and anti-inflammatory agents, highlighting the therapeutic promise of this chemical class.[5]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of Ethyl thiophene-2-glyoxylate is essential to ensure user safety.

Table 2: GHS Hazard Information

| Parameter | Description | Reference |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][13] |

-

Handling: Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[14] Avoid inhalation of vapors and direct contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place.[1] Refrigeration is recommended for long-term stability. Keep away from strong oxidizing agents.[6][12]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains.

Conclusion

Ethyl thiophene-2-glyoxylate is far more than a simple chemical intermediate; it is a strategic tool for innovation in pharmaceutical and materials science. Its bifunctional nature provides a rich platform for chemical manipulation, enabling the efficient construction of complex molecular architectures. For research and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the quest for novel therapeutics.

References

-

Ethyl thiophene-2-glyoxylate, 97%. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. Retrieved from [Link]

- CN110590736A - Synthesis method of 2-thiophene glyoxylic acid. (n.d.). Google Patents.

-

Thiophene-Based Compounds. (2021, October 9). Encyclopedia MDPI. Retrieved from [Link]

- JPH06321866A - Production of ethyl glyoxylate. (n.d.). Google Patents.

-

Synthesis of thiophene and Their Pharmacological Activity. (2025). International Journal of Pharmaceutical Research and Applications, 10(2), 871-875. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. Ethyl thiophene-2-glyoxylate, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. ETHYL THIOPHENE-2-GLYOXYLATE | CAS: 4075-58-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. Ethyl thiophene-2-glyoxylate, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. impactfactor.org [impactfactor.org]

- 8. ETHYL THIOPHENE-2-GLYOXYLATE(4075-58-5) MS spectrum [chemicalbook.com]

- 9. CN110590736A - Synthesis method of 2-thiophene glyoxylic acid - Google Patents [patents.google.com]

- 10. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl thiophene-2-glyoxylate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. spectrumchemical.com [spectrumchemical.com]

Ethyl thiophene-2-glyoxylate molecular weight

An In-Depth Technical Guide to Ethyl Thiophene-2-Glyoxylate: Properties, Synthesis, and Applications

Abstract

Ethyl thiophene-2-glyoxylate is a pivotal chemical intermediate, extensively utilized in organic synthesis and drug discovery. Its structure, featuring a thiophene ring coupled to a glyoxylate moiety, offers a unique combination of reactivity and functionality. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, with a specific focus on its molecular weight, outline a detailed synthesis and characterization workflow, explore its significant applications, and provide essential safety and handling protocols. This document is structured to serve as a practical and authoritative resource, integrating established scientific principles with actionable experimental insights.

Core Physicochemical Properties

Ethyl thiophene-2-glyoxylate, also known by synonyms such as ethyl oxo(2-thienyl)acetate and 2-thiophene glyoxylic acid ethyl ester, is a compound whose utility is deeply rooted in its chemical and physical characteristics[1][2][3]. While it can appear as a clear to yellow or brown liquid, it is also available as a solid, indicating a melting point near ambient temperature[4][5].

Molecular Identity and Weight

The cornerstone of any chemical synthesis or analysis is the precise understanding of the molecule's composition and mass.

The molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data. Different sources may report slightly varied values based on the calculation method (average vs. monoisotopic mass). The most commonly cited molecular weight is 184.21 g/mol .

-

Calculation Breakdown:

-

Carbon (C): 8 × 12.011 u = 96.088 u

-

Hydrogen (H): 8 × 1.008 u = 8.064 u

-

Oxygen (O): 3 × 15.999 u = 47.997 u

-

Sulfur (S): 1 × 32.06 u = 32.06 u

-

Total Average Mass: ≈ 184.21 g/mol

-

The following diagram illustrates the chemical structure of Ethyl Thiophene-2-Glyoxylate.

Caption: Chemical structure of Ethyl Thiophene-2-Glyoxylate.

Tabulated Physicochemical Data

For ease of reference, the key quantitative properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4075-58-5 | [1][6][7] |

| Molecular Formula | C₈H₈O₃S | [1][3][6] |

| Molecular Weight | 184.21 g/mol | [1][3][6] |

| Appearance | Clear colorless to yellow/brown liquid or solid | [4][5] |

| Boiling Point | 102-110 °C at 0.8 mmHg | [3] |

| Density | ~1.25 g/cm³ | [3] |

| Refractive Index | 1.5475 - 1.5525 at 20°C | [4] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Solubility | Difficult to mix with water | [3][8] |

Synthesis and Purification Workflow

The synthesis of ethyl thiophene-2-glyoxylate is a standard procedure in organic chemistry, typically involving the acylation of a thiophene derivative. The following protocol describes a common and reliable method.

Synthesis Logic and Causality

The chosen method is a Friedel-Crafts-type acylation. The causality is as follows: Thiophene is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. Ethyl chlorooxoacetate (or diethyl oxalate with a Lewis acid) serves as the electrophile. The reaction is conducted under anhydrous conditions because the reagents are moisture-sensitive and water would consume the catalyst and reagents, quenching the reaction. The low temperature during addition helps to control the exothermic reaction and prevent side-product formation. An acidic workup protonates any intermediates and removes inorganic salts, followed by extraction into an organic solvent. Final purification via vacuum distillation is necessary to separate the product from unreacted starting materials and high-boiling-point impurities.

Caption: General workflow for the synthesis and purification of Ethyl Thiophene-2-Glyoxylate.

Experimental Protocol

-

Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with an anhydrous solvent (e.g., dichloromethane) and a Lewis acid catalyst (e.g., aluminum trichloride). The mixture is cooled to 0-5°C using an ice bath.

-

Reactant Addition: Thiophene is added dropwise to the stirred slurry. Following this, ethyl chlorooxoacetate is added slowly via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction: The mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 4-6 hours or until reaction completion is confirmed by TLC or GC analysis.

-

Workup: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting biphasic mixture is stirred until all solids dissolve. The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The isolated organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude residue is then purified by vacuum distillation (e.g., at 102-110 °C / 0.8 mmHg) to yield the pure ethyl thiophene-2-glyoxylate[3].

Analytical Characterization

To ensure the synthesized product meets the required standards of identity and purity, a suite of analytical techniques is employed. This self-validating system is crucial for reproducible research.

Caption: Standard analytical workflow for the characterization of Ethyl Thiophene-2-Glyoxylate.

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Based on published data for ethyl 2-oxo-2-(thiophen-2-yl)acetate, the expected signals (in CDCl₃) are:

-

δ 8.13 ppm: Doublet of doublets, 1H (proton on thiophene ring adjacent to sulfur and carbonyl).

-

δ 7.83 ppm: Doublet of doublets, 1H (proton on thiophene ring).

-

δ 7.19 ppm: Multiplet, 1H (proton on thiophene ring).

-

δ 4.44 ppm: Quartet, 2H (methylene protons of the ethyl ester).

-

δ 1.43 ppm: Triplet, 3H (methyl protons of the ethyl ester)[9].

-

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon backbone. Expected signals include:

-

δ 176.4 ppm: Carbonyl carbon of the ketone.

-

δ 161.7 ppm: Carbonyl carbon of the ester.

-

δ 139.1, 137.4, 137.2, 128.6 ppm: Four distinct signals for the thiophene ring carbons.

-

δ 62.7 ppm: Methylene carbon of the ethyl ester.

-

δ 14.0 ppm: Methyl carbon of the ethyl ester[9].

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at an m/z ratio of approximately 184, confirming the molecular weight.

Purity Assessment

-

Gas Chromatography (GC): Purity is typically determined using GC with a Flame Ionization Detector (GC-FID). Commercial grades of this compound often specify a purity of 97% or greater[4][8][10].

Applications in Drug Discovery and Organic Synthesis

Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their widespread presence in FDA-approved drugs and their versatile biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties[11][12]. Ethyl thiophene-2-glyoxylate serves as a critical building block for accessing more complex thiophene-containing molecules.

-

Intermediate for Heterocyclic Synthesis: The dual functionality of a ketone and an ester allows for a wide range of chemical transformations. It can be used to build more complex heterocyclic systems, which are then screened for biological activity[2][13].

-

Drug Discovery Programs: It is explicitly used in drug discovery efforts that employ chemoinformatics-based design to create novel pharmaceutical compounds[3][7][8][13]. The thiophene ring often acts as a bioisostere for a benzene ring, allowing chemists to modify a drug candidate's properties without losing its biological activity[2].

-

Synthesis of Bioactive Molecules: Derivatives of ethyl thiophene-2-glyoxylate have been investigated for potential antimicrobial and anti-inflammatory properties, making it a valuable starting material in medicinal chemistry research[13].

Safety, Handling, and Storage

Proper handling of ethyl thiophene-2-glyoxylate is essential to ensure laboratory safety. It is classified as an irritant.

GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

| Precautionary Statements | P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Recommended Practices

-

Handling: Always handle this chemical inside a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[5][14]. Avoid generating mists or sprays[5].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[5][15]. It is often recommended to store in a refrigerator away from incompatible materials like strong oxidizing agents[3].

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system[5].

Conclusion

Ethyl thiophene-2-glyoxylate is a foundational reagent in modern organic and medicinal chemistry. A thorough understanding of its properties, particularly its molecular weight of 184.21 g/mol , is the starting point for its effective use. The well-established protocols for its synthesis and the robust analytical methods for its characterization enable its reliable application as a versatile building block. Its role in the synthesis of complex heterocyclic compounds underscores its importance for professionals in drug discovery and development, who can leverage its unique reactivity to create novel therapeutic agents. Adherence to strict safety protocols is mandatory to mitigate the associated hazards and ensure a safe research environment.

References

-

Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5. BIOSYNCE. [Link]

-

SAFETY DATA SHEET - Ethyl thiophene-2-glyoxylate. Thermo Fisher Scientific. [Link]

-

SAFETY DATA SHEET - Ethyl glyoxylate, ca 50% solution in toluene. Thermo Fisher Scientific. [Link]

-

Ethyl thiophene-2-glyoxylate, 97% 10 g. Thermo Scientific Alfa Aesar. [Link]

-

Mishra R, Kumar N, Sachan N. Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. 2021;12(3):282-291. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]

-

Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

-

Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. The Royal Society of Chemistry. [Link]

Sources

- 1. ETHYL THIOPHENE-2-GLYOXYLATE suppliers & manufacturers in China [chemicalbook.com]

- 2. biosynce.com [biosynce.com]

- 3. Ethyl thiophene-2-glyoxylate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. B24712.09 [thermofisher.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. ETHYL THIOPHENE-2-GLYOXYLATE | 4075-58-5 [chemicalbook.com]

- 8. Ethyl thiophene-2-glyoxylate, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 9. rsc.org [rsc.org]

- 10. Ethyl thiophene-2-glyoxylate, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. benchchem.com [benchchem.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. fishersci.co.uk [fishersci.co.uk]

Ethyl thiophene-2-glyoxylate IUPAC name

An In-Depth Technical Guide to Ethyl 2-oxo-2-(thiophen-2-yl)acetate

Abstract

Ethyl 2-oxo-2-(thiophen-2-yl)acetate, a key organic intermediate, holds significant value for professionals in chemical synthesis and drug discovery. Its unique structure, featuring a thiophene ring coupled with an α-ketoester moiety, makes it a versatile building block for constructing more complex heterocyclic systems. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, its chemical reactivity, and essential safety protocols. The information is curated for researchers, scientists, and drug development professionals to facilitate its effective and safe application in the laboratory.

Nomenclature and Chemical Identification

Precise identification is paramount in chemical research. Ethyl 2-oxo-2-(thiophen-2-yl)acetate is known by several names, and its identity is unequivocally confirmed by its CAS number and structural identifiers.

-

Common Synonyms: Ethyl thiophene-2-glyoxylate, Ethyl-2-thiopheneglyoxylate, Ethyl α-oxothiophen-2-acetate, Thiophene-2-glyoxylic acid ethyl ester, ETHYL 2-THENOYLFORMATE[3][4][5][6]

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₈H₈O₃S[1][2][5] |

| Molecular Weight | 184.21 g/mol [5][6] |

| SMILES | CCOC(=O)C(=O)C1=CC=CS1[1][2] |

| InChI Key | GHOVLEQTRNXASK-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is critical for experimental design, handling, and storage.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Clear, colorless to yellow to brown liquid | [1] |

| Form | Liquid | [1] |

| Refractive Index | 1.5475 - 1.5525 @ 20°C | [1] |

| Solubility | Difficult to mix with water | [7] |

| Storage Conditions | Store in a refrigerator, in a dry, cool, well-ventilated place. Keep container tightly closed and away from strong oxidizing agents, acids, and bases. | [7][8] |

Synthesis and Mechanistic Insights

Ethyl 2-oxo-2-(thiophen-2-yl)acetate is commonly synthesized via the acylation of a lithiated thiophene species. The following protocol outlines a standard laboratory procedure, adapted from methodologies for similar compounds[9].

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of Ethyl 2-oxo-2-(thiophen-2-yl)acetate.

Experimental Protocol

Materials:

-

2-bromothiophene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Diethyl oxalate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add 2-bromothiophene (1.0 eq) to a flame-dried, three-neck round-bottom flask containing anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.0 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.

-

Expert Insight: This step generates a highly reactive 2-lithiothiophene intermediate. The extremely low temperature is crucial to prevent side reactions and decomposition of this organometallic species.

-

-

Acylation: To the cold solution, add diethyl oxalate (1.1 eq) dropwise. The addition should be controlled to maintain the low temperature. Stir the reaction mixture at -78 °C for 1 hour.

-

Expert Insight: The nucleophilic carbon of the 2-lithiothiophene attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Using a slight excess of the oxalate ensures complete consumption of the valuable lithiated intermediate.

-

-

Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.

Reaction Mechanism Diagram

Caption: Simplified mechanism showing nucleophilic acylation of 2-lithiothiophene.

Chemical Reactivity and Applications

Ethyl 2-oxo-2-(thiophen-2-yl)acetate is a valuable synthon primarily due to the reactivity of its α-ketoester functionality. It serves as a precursor for a wide range of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

-

Building Block in Synthesis: It is widely used as a raw material for synthesizing other organic compounds, especially various thioheterocyclic systems.[4] Its structure is a common feature in molecules designed through cheminformatics for drug discovery.[3][7]

-

Pharmaceutical Relevance: The thiophene ring is a well-known bioisostere of the benzene ring.[10] Replacing a benzene ring with thiophene in a biologically active compound often retains or enhances its activity.[4] Thiophene derivatives are integral to numerous therapeutic agents, demonstrating antimicrobial, anti-inflammatory, and antitumor activities.[10] For instance, related thiophene-containing intermediates are used in the synthesis of the blockbuster antiplatelet drug, clopidogrel.[11][12]

-

Key Reactions: The compound can participate in a variety of reactions, including:

-

Nucleophilic addition to the ketone carbonyl.

-

Condensation reactions (e.g., Knoevenagel, Gewald).

-

Reduction of the keto group to a secondary alcohol.

-

Hydrolysis of the ester to the corresponding carboxylic acid.

-

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound presents moderate hazards that require appropriate precautions.

Hazard Summary:

-

Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Safety Protocols:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8] Ensure safety showers and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Wash hands thoroughly after handling.[8]

-

First Aid:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[8]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation occurs.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

Ethyl 2-oxo-2-(thiophen-2-yl)acetate is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal and materials chemistry. Its straightforward synthesis and versatile reactivity make it an indispensable intermediate. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and safely leverage its potential to construct novel molecules with significant functional applications.

References

-

Ethyl 2-oxo-2-(thiophen-2-yl)acetate CAS 4075-58-5. BIOSYNCE. [Link]

-

ethyl 2-oxo-2-(thiophen-2-yl)acetate. AOBChem. [Link]

-

ethyl 2-(benzo[b]thiophen-2-yl)-2-oxoacetate. PubChem. [Link]

-

ETHYL 2-(THIOPHEN-2-YL)ACETATE | CAS 57382-97-5. Matrix Fine Chemicals. [Link]

-

2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]

-

Therapeutic importance of synthetic thiophene. National Center for Biotechnology Information. [Link]

-

2-ethyl thiophene, 872-55-9. The Good Scents Company. [Link]

-

Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journals. [Link]

-

Ethyl 2-thienylacetate | C8H10O2S. PubChem. [Link]

-

(PDF) 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. ResearchGate. [Link]

Sources

- 1. Ethyl thiophene-2-glyoxylate, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. B24712.18 [thermofisher.com]

- 3. Ethyl thiophene-2-glyoxylate, 97% | Fisher Scientific [fishersci.ca]

- 4. biosynce.com [biosynce.com]

- 5. scbt.com [scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Ethyl thiophene-2-glyoxylate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. methyl 2-oxo-2-(thiophen-2-yl)acetate synthesis - chemicalbook [chemicalbook.com]

- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Ethyl 2-oxo-2-(thiophen-2-yl)acetate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oxo-2-(thiophen-2-yl)acetate, also known as ethyl 2-thienylglyoxylate, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the electron-rich thiophene ring coupled with the versatile α-ketoester functionality, make it a highly sought-after intermediate for the synthesis of a wide array of bioactive molecules and functional materials. This guide provides a comprehensive technical overview of its core chemical structure, detailed spectroscopic characterization, robust synthesis protocols, and key applications, with a particular focus on its role in drug discovery.

Introduction: The Strategic Importance of a Thiophene-Based Building Block

The thiophene nucleus is a well-established bioisostere for the benzene ring in drug design. Its inclusion in a molecular scaffold can enhance biological activity, modulate metabolic stability, and improve pharmacokinetic profiles.[1] When this privileged heterocycle is functionalized with an α-ketoester moiety, as in Ethyl 2-oxo-2-(thiophen-2-yl)acetate, the resulting molecule becomes a powerful and versatile synthetic intermediate.[1] The two adjacent carbonyl groups offer multiple reaction sites for nucleophilic attack, condensation reactions, and further elaboration, providing a gateway to complex molecular architectures.[1][2] This strategic combination of a bioactive heterocycle and a flexible chemical handle underpins its frequent use in the development of novel therapeutics and agrochemicals.[1]

Molecular Structure and Physicochemical Properties

The core of the molecule consists of a thiophene ring connected at the 2-position to a glyoxylate functional group. The presence of the sulfur heteroatom and the conjugated system of the thiophene ring, combined with the electron-withdrawing keto and ester groups, dictates its chemical reactivity and physical properties.

Structural Diagram

Caption: Chemical structure of Ethyl 2-oxo-2-(thiophen-2-yl)acetate.

Physicochemical Data Table

| Property | Value | Source |

| CAS Number | 4075-58-5 | [3][4] |

| Molecular Formula | C₈H₈O₃S | [3] |

| Molecular Weight | 184.21 g/mol | [3] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 60-65 °C | [2][5] |

| Solubility | Soluble in ethyl acetate, THF; poorly soluble in water. | [2] |

| IUPAC Name | Ethyl 2-oxo-2-(thiophen-2-yl)acetate | [3] |

| Synonyms | Ethyl 2-thienylglyoxylate, Thiophene-2-glyoxylic acid ethyl ester | [1][3] |

Spectroscopic and Analytical Characterization

Confident identification and quality control are paramount in synthesis and drug development. The following data provides a reference for the characterization of Ethyl 2-oxo-2-(thiophen-2-yl)acetate.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.13 (dd, J = 3.8, 1.0 Hz, 1H): This signal corresponds to the proton at the C5 position of the thiophene ring, deshielded by the adjacent sulfur atom and the carbonyl group.

-

δ 7.83 (dd, J = 4.8, 1.0 Hz, 1H): This multiplet represents the proton at the C3 position of the thiophene ring.

-

δ 7.22-7.17 (m, 1H): This signal is for the proton at the C4 position of the thiophene ring.

-

δ 4.44 (q, J = 7.0 Hz, 2H): The quartet signal is characteristic of the methylene protons (-CH₂-) of the ethyl ester group, split by the adjacent methyl group.

-

δ 1.43 (t, J = 7.2 Hz, 3H): The triplet signal corresponds to the terminal methyl protons (-CH₃) of the ethyl ester group.[6]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 176.4 (C=O, ketone): The ketone carbonyl carbon.

-

δ 161.7 (C=O, ester): The ester carbonyl carbon.

-

δ 139.1, 137.4, 137.2, 128.6: These signals represent the four carbon atoms of the thiophene ring.

-

δ 62.7 (-CH₂-): The methylene carbon of the ethyl ester.

-

δ 14.0 (-CH₃): The methyl carbon of the ethyl ester.[6]

-

-

Infrared (IR) Spectroscopy: Key stretches include a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the ester and a strong band for the ketone C=O stretch.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight.

Synthesis Methodologies: A Validated Protocol

Ethyl 2-oxo-2-(thiophen-2-yl)acetate is commonly synthesized via a Friedel-Crafts acylation reaction between thiophene and an appropriate acylating agent. A reliable method involves the use of ethoxalyl chloride in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄).[5]

Workflow Diagram: Synthesis of Ethyl 2-oxo-2-(thiophen-2-yl)acetate

Sources

Introduction: The Significance of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Synthesis of Ethyl thiophene-2-glyoxylate

Ethyl thiophene-2-glyoxylate is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. Its structure, featuring a thiophene ring substituted with an α-ketoester moiety, provides two distinct points for chemical modification. This dual reactivity makes it an exceptionally valuable starting material for the synthesis of a diverse range of more complex molecules, particularly in drug discovery programs where the thiophene scaffold is recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1] The ethyl glyoxylate portion can be readily transformed into amides, hydrazones, and other functional groups, while the thiophene ring itself can undergo further substitution, enabling the systematic development of chemical libraries for biological screening.[1][2] This guide provides a detailed examination of the core synthetic methodologies for preparing Ethyl thiophene-2-glyoxylate, with a primary focus on the scientifically robust and widely adopted Friedel-Crafts acylation, alongside a viable alternative pathway involving oxidation.

Primary Synthetic Route: Friedel-Crafts Acylation of Thiophene

The most direct and industrially favored method for synthesizing Ethyl thiophene-2-glyoxylate is the Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride. This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.[3]

Causality and Mechanism: The Basis for Regioselectivity

The reaction is initiated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), which coordinates to the ethyl oxalyl chloride to generate a highly electrophilic acylium ion.

Thiophene, being an electron-rich aromatic system, then acts as a nucleophile, attacking the acylium ion. A critical aspect of this synthesis is the pronounced regioselectivity. The electrophilic attack occurs almost exclusively at the C2 (or C5) position of the thiophene ring. This preference is dictated by the superior stability of the cationic intermediate (sigma complex) formed upon C2 attack. This intermediate allows for the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom's lone pair. In contrast, attack at the C3 position results in a less stable intermediate with only two possible resonance structures.[4] This energetic preference ensures a high yield of the desired 2-substituted product.

Caption: Friedel-Crafts acylation mechanism for Ethyl thiophene-2-glyoxylate synthesis.

Detailed Experimental Protocol: A Self-Validating System

This protocol is based on established principles of Friedel-Crafts reactions, ensuring robustness and reproducibility.[3][5] The causality for each step is explained to provide a deeper understanding of the process.

Materials:

-

Thiophene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Workflow:

Caption: Step-by-step workflow for the Friedel-Crafts synthesis of Ethyl thiophene-2-glyoxylate.

Step-by-Step Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Maintaining an inert and anhydrous atmosphere is critical as the AlCl₃ catalyst and the acyl chloride are highly moisture-sensitive.

-

Catalyst Suspension: Charge the flask with anhydrous dichloromethane (DCM). Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise while stirring. The suspension is then cooled to 0-5 °C using an ice-water bath.

-

Acylating Agent Addition: Dissolve ethyl oxalyl chloride in a small volume of anhydrous DCM and transfer it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension, ensuring the internal temperature remains between 0-5 °C. This controlled addition prevents exothermic runaway and side reactions.

-

Thiophene Addition: Following the complete addition of the acylating agent, add a solution of thiophene in anhydrous DCM dropwise from the funnel, again maintaining the temperature at 0-5 °C.[3]

-

Reaction Progression and Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes, then allow it to warm to room temperature. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until consumption of the thiophene starting material is observed.[3]

-

Quenching: The reaction is terminated by carefully pouring the mixture onto a vigorously stirred slurry of crushed ice and 1 M hydrochloric acid. This step serves to decompose the aluminum chloride-ketone product complex and move the inorganic salts into the aqueous phase.[3]

-

Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional DCM to recover any dissolved product. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with:

-

Water, to remove bulk water-soluble impurities.

-

Saturated sodium bicarbonate solution, to neutralize any remaining acid.

-

Brine, to facilitate the removal of water from the organic layer before drying.[3]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

-

Purification: The crude Ethyl thiophene-2-glyoxylate can be purified to high quality by either vacuum distillation or column chromatography on silica gel.[3]

Alternative Synthetic Route: Oxidation of 2-Acetylthiophene

An alternative, two-step approach is available, which can be advantageous if 2-acetylthiophene is a more readily available starting material. This route involves the oxidation of the methyl ketone followed by esterification.

-

Oxidation to 2-Thiopheneglyoxylic Acid: 2-Acetylthiophene can be oxidized to 2-thiopheneglyoxylic acid. A patented method describes the use of nitrosyl sulfuric acid as an effective oxidizing agent in a sulfuric acid solution.[6] This method is reported to produce the carboxylic acid with high purity (>98.5%) and good yield (>81%).[6] The work-up involves pouring the reaction mixture into ice water to precipitate the product, followed by purification via pH adjustment and extraction.[6]

-

Esterification: The resulting 2-thiopheneglyoxylic acid is then subjected to a standard Fischer esterification reaction. This involves heating the carboxylic acid in ethanol with a catalytic amount of a strong acid (such as sulfuric acid or p-toluenesulfonic acid) to produce the desired Ethyl thiophene-2-glyoxylate.

Comparative Analysis of Synthetic Routes

The choice of synthetic route often depends on the availability of starting materials, scale, and desired purity.

| Parameter | Friedel-Crafts Acylation | Oxidation of 2-Acetylthiophene |

| Starting Material | Thiophene | 2-Acetylthiophene |

| Key Reagents | Ethyl oxalyl chloride, AlCl₃ | Nitrosyl sulfuric acid, Ethanol |

| Number of Steps | 1 | 2 (Oxidation + Esterification) |

| Typical Yield | Good to Excellent | Good (>81% for oxidation step)[6] |

| Advantages | Direct, high atom economy, well-established.[3] | Utilizes a different starting material, avoids highly moisture-sensitive acyl chlorides. |

| Disadvantages | Requires stoichiometric amounts of corrosive and moisture-sensitive AlCl₃, generates significant aluminum waste.[7] | Two-step process, uses strong oxidizing acids. |

Product Characterization

Confirmation of the synthesized Ethyl thiophene-2-glyoxylate is achieved through standard analytical techniques.

-

Appearance: Clear colorless to yellow or brown liquid.[8]

-

Molecular Weight: 184.21 g/mol .[9]

-

Gas Chromatography (GC): To assess purity (typically ≥96-97%).[8]

-

Refractive Index: Approximately 1.5475-1.5525 @ 20°C.[8]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretches of the ketone and ester.

Conclusion

The synthesis of Ethyl thiophene-2-glyoxylate is most efficiently accomplished via the Friedel-Crafts acylation of thiophene, a robust and high-yielding method that benefits from a clear mechanistic understanding. The strict control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for success. An alternative two-step pathway through the oxidation of 2-acetylthiophene provides strategic flexibility based on precursor availability. As a key building block in medicinal chemistry, the reliable and scalable synthesis of this compound is fundamental to the advancement of novel therapeutic agents.

References

- BenchChem. (n.d.). Synthesis of Ethyl 5-chlorothiophene-2.

- BenchChem. (n.d.). Application Notes and Protocols: Derivatization of Ethyl 5-chlorothiophene-2-glyoxylate for Drug Discovery.

- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Journal of the Chemical Society of Pakistan.

- Hartough, H. D. (1949). Acylation of thiophene. Google Patents.

- Thermo Scientific Alfa Aesar. (n.d.). Ethyl thiophene-2-glyoxylate, 97%.

- Thermo Scientific Chemicals. (n.d.). Ethyl thiophene-2-glyoxylate, 97%.

- NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Wuxi AppTec. (2019). Synthesis method of 2-thiophene glyoxylic acid. Google Patents.

- Finetech Industry Limited. (n.d.). ETHYL THIOPHENE-2-GLYOXYLATE | CAS: 4075-58-5.

- JETIR. (n.d.). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD.

- Sigma-Aldrich. (n.d.). Ethyl thiophene-2-glyoxylate | 4075-58-5.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl thiophene-2-glyoxylate, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. asianpubs.org [asianpubs.org]

- 6. CN110590736A - Synthesis method of 2-thiophene glyoxylic acid - Google Patents [patents.google.com]

- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 8. Ethyl thiophene-2-glyoxylate, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. ETHYL THIOPHENE-2-GLYOXYLATE | CAS: 4075-58-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-Depth Technical Guide to the Synthesis of Ethyl Thiophene-2-Glyoxylate via Friedel-Crafts Acylation of Thiophene

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of ethyl thiophene-2-glyoxylate, a valuable building block in medicinal chemistry and drug development.[1][2][3] We will delve into the core chemical principles, provide a field-proven experimental protocol, and explore the causality behind key procedural choices, ensuring a reproducible and well-understood synthetic strategy for research and development professionals.

Foundational Principles: The Friedel-Crafts Acylation of Thiophene

The primary and most direct route to ethyl thiophene-2-glyoxylate is the Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride.[4] This reaction is a cornerstone of organic synthesis, falling under the class of electrophilic aromatic substitution (EAS) reactions.[5][6]

The Reaction Mechanism: Generating the Electrophile

The reaction is not spontaneous and requires a potent Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to proceed.[7][8] The mechanism involves several distinct steps:

-

Activation of the Acylating Agent : The Lewis acid coordinates to the terminal chlorine atom of ethyl oxalyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage.

-

Formation of the Acylium Ion : This cleavage generates a highly reactive electrophile, the acylium ion, which is stabilized by resonance. This species is the key driver of the substitution reaction.

-

Electrophilic Attack : The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the thiophene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9]

-

Restoration of Aromaticity : A base (in this case, the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new substituent, collapsing the sigma complex and restoring the stable aromatic system. This step also regenerates the AlCl₃ catalyst.[9]

However, a critical distinction in Friedel-Crafts acylation versus alkylation is the behavior of the catalyst. The ketone product formed is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[7][10] This complexation deactivates the catalyst, meaning that stoichiometric or even super-stoichiometric amounts of the Lewis acid are required to drive the reaction to completion.[7] The final product is liberated from this complex during aqueous work-up.

Caption: Mechanism of Friedel-Crafts Acylation on Thiophene.

Regioselectivity: The Basis for 2-Position Substitution

A fundamental question in the acylation of thiophene is the position of substitution. Experimental evidence overwhelmingly shows that electrophilic attack occurs at the 2-position (or the equivalent 5-position) rather than the 3- or 4-positions.[11] This high regioselectivity is a direct consequence of the stability of the intermediate sigma complex.

-

Attack at C2 : When the electrophile attacks the carbon adjacent to the sulfur atom, the resulting positive charge can be delocalized over three resonance structures, including one where the charge is stabilized by a lone pair on the sulfur atom. This creates a more stable, lower-energy intermediate.[11][12]

-

Attack at C3 : Attack at the 3-position results in an intermediate that can only be described by two resonance structures. The sulfur atom cannot directly stabilize the positive charge through resonance.[11]

Because the transition state leading to the C2-substituted intermediate is lower in energy, this pathway is kinetically favored, leading to the desired 2-acylated product with high selectivity.[12]

Validated Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of ethyl thiophene-2-glyoxylate. Adherence to anhydrous conditions is critical for success, as Lewis acid catalysts like AlCl₃ are highly moisture-sensitive.[13]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Equiv. | Notes |

| Thiophene | C₄H₄S | 84.14 | 5.30 g | 0.063 | 1.0 | --- |

| Ethyl Oxalyl Chloride | C₄H₅ClO₃ | 136.53 | 9.50 g | 0.070 | 1.1 | Acylating Agent |

| Aluminum Chloride | AlCl₃ | 133.34 | 9.90 g | 0.074 | 1.17 | Anhydrous, Lewis Acid |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | --- | --- | Anhydrous, Solvent |

| Hydrochloric Acid | HCl | 36.46 | ~50 mL | --- | --- | 1 M solution for quench |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | --- | --- | For washing |

| Brine | NaCl (aq) | 58.44 | ~50 mL | --- | --- | For washing |

| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | --- | --- | Anhydrous, for drying |

Step-by-Step Synthesis Workflow

The entire procedure should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.

-

Catalyst Suspension : To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous dichloromethane (DCM, 150 mL). Carefully add anhydrous aluminum chloride (AlCl₃) to the solvent with stirring. The addition is exothermic. Cool the resulting suspension to 0-5 °C using an ice-water bath.[4]

-

Acylating Agent Addition : Dissolve ethyl oxalyl chloride in a small amount of anhydrous DCM (~20 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature is maintained between 0-5 °C.[4]

-

Thiophene Addition : After the complete addition of the acylating agent, add thiophene, dissolved in anhydrous DCM (~30 mL), dropwise from the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 10 °C.[4]

-

Reaction Progression : Once the thiophene addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-4 hours.[4]

-